3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione
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Overview
Description
3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione is a compound that belongs to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. The compound’s structure includes a xanthone core with a chlorine atom at the 2-position and a pentane-2,4-dione moiety attached to the 9-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione typically involves the following steps:
Formation of the Xanthone Core: The xanthone core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Attachment of Pentane-2,4-dione: The final step involves the attachment of the pentane-2,4-dione moiety to the 9-position of the chlorinated xanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized xanthone derivatives.
Reduction: Reduced xanthone derivatives.
Substitution: Substituted xanthone derivatives with various functional groups.
Scientific Research Applications
3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(9,9A-dihydro-4AH-xanthen-9-yl)-pentane-2,4-dione
- 2-(9H-xanthen-9-yl)-isoindole-1,3-dione
- 2-(9H-xanthen-9-yl)-indan-1,3-dione
Uniqueness
3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione is unique due to the presence of the chlorine atom at the 2-position and the pentane-2,4-dione moiety at the 9-position. These structural features impart specific chemical reactivity and biological activity that distinguish it from other xanthone derivatives .
Properties
IUPAC Name |
3-(2-chloro-9H-xanthen-9-yl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-10(20)17(11(2)21)18-13-5-3-4-6-15(13)22-16-8-7-12(19)9-14(16)18/h3-9,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXTWKYFJFXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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